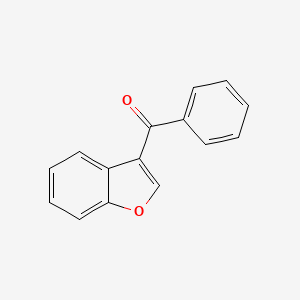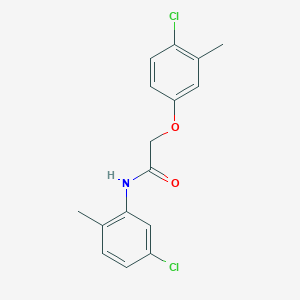![molecular formula C21H27N5O B5592247 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[4-(1H-pyrazol-1-yl)benzyl]piperidine](/img/structure/B5592247.png)
3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[4-(1H-pyrazol-1-yl)benzyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[4-(1H-pyrazol-1-yl)benzyl]piperidine is a useful research compound. Its molecular formula is C21H27N5O and its molecular weight is 365.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.22156050 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis Techniques and Derivative Development
- Convenient Synthesis Methods : A method for the preparation of azolyl piperidines, which could be related to the compound , by arylation of azoles with bromopyridines and subsequent reduction, was developed to provide benzo analogues (Shevchuk et al., 2012).
Receptor Binding and Pharmacological Properties
- Dopamine Receptor Ligands : Studies on pyrazolo[1,5-α]pyridine derivatives showed that they can act as potential dopamine D4 receptor ligands, indicating a focus on neuropharmacological research (Li Guca, 2014).
- G Protein-Biased Dopaminergics : Incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage led to high-affinity dopamine receptor partial agonists, highlighting the compound's potential in designing novel therapeutics for neuropsychiatric conditions (Möller et al., 2017).
Antimicrobial and Antifungal Activities
- Antimicrobial Activity : New pyridine derivatives, potentially inclusive of variations on the original compound, were synthesized and demonstrated variable and modest antimicrobial activity against several bacterial and fungal strains (Patel et al., 2011).
Analytical and Diagnostic Applications
- Ion-Selective Electrodes : Research into the development of ketoconazole ion-selective electrodes, which involve compounds structurally related to the query compound, aims at improving pharmaceutical analysis (Shamsipur & Jalali, 2000).
Advanced Synthesis of Complex Structures
- Mixed Ligand Complexes : Studies on the preparation of mixed ligand tricarbonyl complexes, involving imidazole and related structures, showcase the compound's utility in labeling bioactive molecules, with implications for imaging and diagnostic research (Mundwiler et al., 2004).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[1-(2-methoxyethyl)imidazol-2-yl]-1-[(4-pyrazol-1-ylphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c1-27-15-14-25-13-10-22-21(25)19-4-2-11-24(17-19)16-18-5-7-20(8-6-18)26-12-3-9-23-26/h3,5-10,12-13,19H,2,4,11,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRHYVZSMJWIMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN=C1C2CCCN(C2)CC3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,N-diisobutyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5592171.png)

![6-({4-[2-fluoro-4-(methylsulfonyl)phenyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5592194.png)
![3-(cyanomethyl)-5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5592195.png)
![4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5592201.png)
![2-(4-chlorobenzyl)-8-[(4R)-4-hydroxy-L-prolyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5592203.png)
![({[5-(aminocarbonyl)-3-thienyl]sulfonyl}amino)(phenyl)acetic acid](/img/structure/B5592207.png)
![3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5592208.png)
![3-butyl-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B5592228.png)
![4-[(pyridin-4-ylthio)acetyl]-1,4-oxazepan-6-ol](/img/structure/B5592234.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5592249.png)

![1-ethyl-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5592268.png)
![2-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5592281.png)
